Chamazulene

Description

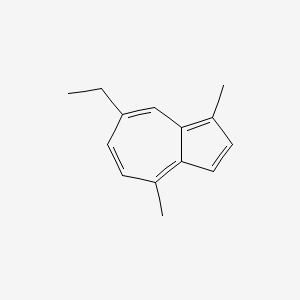

Structure

3D Structure

Properties

IUPAC Name |

7-ethyl-1,4-dimethylazulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16/c1-4-12-7-5-10(2)13-8-6-11(3)14(13)9-12/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGJIOMUZAGVEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=CC2=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200939 | |

| Record name | Chamazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,4-Dimethyl-7-ethylazulene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

159.00 °C. @ 11.00 mm Hg | |

| Record name | 1,4-Dimethyl-7-ethylazulene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

529-05-5 | |

| Record name | Chamazulene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chamazulene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chamazulene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15931 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chamazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-ethyl-1,4-dimethylazulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHAMAZULENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z439UH6E5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-Dimethyl-7-ethylazulene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | 1,4-Dimethyl-7-ethylazulene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Production Pathways of Chamazulene

Isolation and Purification Techniques for Chamazulene from Natural Sources

The isolation and purification of this compound from natural sources, primarily essential oils obtained through distillation, involve various chromatographic techniques. Essential oils derived from plants like Matricaria recutita contain a complex mixture of compounds, with this compound being one of the key constituents responsible for the blue coloration. researchgate.netknauer.net

Initial isolation often follows steam distillation of the plant material. evitachem.combiosynth.com The resulting essential oil can then be subjected to further purification steps to isolate this compound from other co-occurring compounds such as α-bisabolol, bisabolol oxides, spiroethers, and β-farnesene. researchgate.netcabidigitallibrary.org

Liquid-solid chromatography techniques are widely employed for the purification of natural products, including this compound. rsc.org Column chromatography, often utilizing silica (B1680970) gel as the stationary phase, is a common method for separating this compound from essential oil extracts. researchgate.netsciencemadness.org The choice of mobile phase is crucial for effective separation; for instance, heptane (B126788) has been reported as a suitable solvent for the elution of this compound in silica gel column chromatography. sciencemadness.org

Flash chromatography is another technique used for isolating this compound from essential oils. One study successfully isolated this compound from Artemisia arborescens essential oil using flash chromatography with silica gel and n-hexane as the eluent. mdpi.com

High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is utilized for achieving high purity of this compound. Both reverse phase and normal phase HPLC methods can be applied. A preparative reverse phase HPLC method has been developed for purifying this compound from chamomile blue oil, demonstrating the capability to achieve high purity levels. knauer.net Normal phase HPLC can also be of interest for industrial scale purification due to potential advantages in sample solubility and solvent evaporation. knauer.net

Anti-inflammatory Pathways and Cellular Targets

This compound exerts its anti-inflammatory effects through the modulation of various signaling pathways and cellular targets involved in the inflammatory response. These mechanisms include the inhibition of key enzymes in inflammatory mediator synthesis, regulation of transcription factors, and modulation of proteinases involved in tissue remodeling.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are central to the production of prostaglandins (B1171923) and leukotrienes, respectively, which are significant mediators of inflammation. researchgate.net Studies indicate that this compound can modulate the activity of enzymes within these pathways. researchgate.netevitachem.comtandfonline.comresearchgate.netchemfaces.commedchemexpress.com

Several constituents of C. recutita flowers have been shown to inhibit COX and LOX enzymes. Specifically, this compound has been found to inhibit 5-LOX with an IC50 value of 13 µM. researchgate.net While some research indicates chamomile essential oil and its components, including this compound, can inhibit COX enzymes, particularly COX-2, other studies focusing specifically on isolated this compound or its precursor matricine have provided more nuanced findings. evitachem.comacs.orgnih.govresearchgate.net For instance, this compound carboxylic acid, a degradation product of matricin (B150360), has been identified as an inhibitor of cyclooxygenase-2 (COX-2) but not cyclooxygenase-1 (COX-1). researchgate.netacs.org This suggests a potential selective inhibitory effect on the inducible form of COX, which is upregulated during inflammation.

Suppression of Leukotriene B4 Synthesis

This compound has been demonstrated to be an antioxidant-type inhibitor of leukotriene B4 (LTB4) formation. tandfonline.comchemfaces.commedchemexpress.commedchemexpress.comnih.govthieme-connect.com LTB4 is a potent chemoattractant for neutrophils and plays a crucial role in initiating and maintaining inflammatory responses. journals.co.za

Research using rat peritoneal neutrophilic granulocytes showed that this compound inhibited the formation of LTB4 in a concentration-dependent manner. chemfaces.comnih.govthieme-connect.comjournals.co.za The IC50 values reported for this inhibition were 15 µM in intact cells and 10 µM in the 105,000 x g supernatant fraction. chemfaces.comnih.govthieme-connect.com In contrast, matricine, the precursor to this compound, did not show this inhibitory effect on LTB4 formation at concentrations up to 200 µM. chemfaces.comnih.govthieme-connect.com This suggests that the conversion of matricine to this compound is important for this specific anti-inflammatory activity.

| Compound | Target | IC50 (µM) | Assay System | Reference |

|---|---|---|---|---|

| This compound | 5-LOX | 13 | C. recutita flower constituents | researchgate.net |

| This compound | Leukotriene B4 (intact cells) | 15 | Rat peritoneal neutrophilic granulocytes | chemfaces.comnih.govthieme-connect.com |

| This compound | Leukotriene B4 (supernatant) | 10 | Rat peritoneal neutrophilic granulocytes | chemfaces.comnih.govthieme-connect.com |

| Matricine | Leukotriene B4 | >200 | Rat peritoneal neutrophilic granulocytes | chemfaces.comnih.govthieme-connect.com |

Modulation of Prostaglandin (B15479496) Production

Prostaglandins, particularly prostaglandin E2 (PGE2), are key mediators involved in pain, fever, and inflammation, primarily produced through the COX pathway. mdpi.com Modulation of prostaglandin production is a significant aspect of anti-inflammatory interventions.

While some studies on chamomile extracts have shown inhibition of prostaglandin synthesis, specifically PGE2 release, and attributed this to COX-2 inhibition, the direct effect of isolated this compound on prostaglandin production is also supported by research. nih.govresearchgate.net this compound carboxylic acid, a related compound derived from matricin, has been identified as a COX-2 inhibitor, which would consequently lead to reduced prostaglandin production. researchgate.netacs.org This mechanism aligns with the observed anti-inflammatory effects of this compound-rich extracts.

Regulation of Nuclear Factor Kappa-light-chain-enhancer of Activated B cells (NF-κB) Pathway

The Nuclear Factor Kappa-light-chain-enhancer of Activated B cells (NF-κB) pathway is a critical regulator of the expression of numerous genes involved in inflammation, including those encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.govscielo.br Modulation of this pathway is a key strategy for mitigating inflammation.

Studies have indicated that this compound can modulate the NF-κB pathway. evitachem.comlipidmaps.orgcaymanchem.comclinisciences.com Research using IL-1β-stimulated primary rat chondrocytes demonstrated that this compound at a concentration of 10 µg/ml reduced increases in p65 NF-κB levels. lipidmaps.orgcaymanchem.com This suggests that this compound can interfere with the activation or translocation of the p65 subunit of NF-κB, thereby suppressing the downstream inflammatory cascade.

Modulation of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix (ECM). mdpi.comabcam.cn While essential for tissue remodeling and repair, excessive MMP activity contributes to tissue destruction in various inflammatory conditions, such as osteoarthritis. tandfonline.commdpi.com

This compound has been shown to modulate the activity and expression of MMPs. evitachem.comlipidmaps.orgtandfonline.comcaymanchem.comclinisciences.com In IL-1β-stimulated primary rat chondrocytes, this compound at a concentration of 10 µg/ml reduced increases in the levels of matrix metalloproteinase-3 (MMP-3) and MMP-9. lipidmaps.orgcaymanchem.com An in-vitro and in-vivo study specifically investigated the effects of this compound on MMPs in the context of osteoarthritis, finding that this compound reversed osteoarthritic inflammation through the regulation of MMPs. tandfonline.comclinisciences.com This suggests a protective effect of this compound against cartilage degradation by inhibiting the activity of these enzymes.

| Compound | Cellular Model | Concentration | Effect on MMP-3 | Effect on MMP-9 | Reference |

|---|---|---|---|---|---|

| This compound | IL-1β-stimulated rat chondrocytes | 10 µg/ml | Reduced levels | Reduced levels | lipidmaps.orgcaymanchem.com |

Effects on Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators that orchestrate the inflammatory response. nih.govscielo.br Elevated levels of these cytokines are associated with various inflammatory diseases.

This compound has been demonstrated to suppress the production and levels of pro-inflammatory cytokines. researchgate.nettandfonline.comresearchgate.netjournals.co.zahilarispublisher.comresearchgate.net In IL-1β-induced chondrocytes, this compound treatment significantly decreased the levels of TNF-α and IL-6. tandfonline.com Similarly, in a rat model of osteoarthritis induced by complete Freund's adjuvant (CFA), this compound administration reduced serum levels of TNF-α and IL-6. lipidmaps.orgtandfonline.comcaymanchem.com Suppression of TNF-α and IL-6 by this compound is also observed in models of ethanol-induced liver damage, which is attributed to its anti-inflammatory and antioxidative abilities. researchgate.netresearchgate.net

| Compound | Model | Effect on TNF-α | Effect on IL-6 | Reference |

|---|---|---|---|---|

| This compound | IL-1β-induced chondrocytes | Decreased | Decreased | tandfonline.com |

| This compound | CFA-induced osteoarthritis (rat model) | Reduced serum levels | Reduced serum levels | lipidmaps.orgtandfonline.comcaymanchem.com |

| This compound | Ethanol-induced liver damage (rat model) | Suppression | Suppression | researchgate.netresearchgate.net |

Impact on Immune Cell Functions (e.g., Neutrophil Modulation)

Research suggests that this compound can influence immune cell functions, specifically by modulating the activity of neutrophilic granulocytes. Studies have shown that this compound inhibits the formation of leukotriene B4 in both intact cells and the 105,000 × g supernatant fraction in a concentration-dependent manner. chemfaces.com The IC50 values for this inhibition were reported as 15 µM in intact cells and 10 µM in the supernatant fraction. chemfaces.com This inhibition of leukotriene synthesis is considered a potential mechanism by which this compound contributes to the anti-inflammatory activity observed in chamomile extracts. taylorandfrancis.comchemfaces.com

Antioxidant Mechanisms and Oxidative Stress Mitigation

This compound exhibits significant antioxidant properties, playing a role in mitigating oxidative stress through various mechanisms. tandfonline.comtaylorandfrancis.comresearchgate.netresearchgate.net These mechanisms include direct free radical scavenging, inhibition of lipid peroxidation, enhancement of endogenous antioxidant enzyme activities, and reduction of reactive oxygen species levels.

Free Radical Scavenging Activity (e.g., ABTS Assay)

This compound has demonstrated notable free radical scavenging activity, which is a key aspect of its antioxidant capacity. Studies utilizing the ABTS (2,2′-azino-bis-3-ethylbenzthiazoline-6-sulphonic acid) assay have shown that this compound is an effective scavenger of the ABTS radical cation. researchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgdergipark.org.trfigshare.comnih.govnih.govdntb.gov.ua One study reported a strong and significantly higher free radical scavenging activity of this compound in the ABTS assay (IC50 = 3.7 µg/mL) compared to BHT (IC50 = 6.2 µg/mL) and α-tocopherol (IC50 = 11.5 µg/mL). researchgate.netresearchgate.netfigshare.comnih.gov

However, it is important to note that this compound has shown weak or no reactivity with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical in some studies. researchgate.netchemfaces.comresearchgate.netfigshare.comnih.govnih.gov This suggests that the mechanism of radical scavenging by this compound may differ depending on the specific radical species involved, and the ABTS assay appears to be a more suitable method for evaluating its radical scavenging potential. researchgate.netdergipark.org.trfigshare.com

The following table summarizes the IC50 values of this compound and reference antioxidants in the ABTS assay:

| Compound | ABTS IC50 (µg/mL) |

| This compound | 3.7 researchgate.netresearchgate.netfigshare.comnih.gov |

| BHT | 6.2 researchgate.netresearchgate.netfigshare.comnih.gov |

| α-tocopherol | 11.5 researchgate.netresearchgate.netfigshare.comnih.gov |

| Ascorbic acid | 1.6 researchgate.net |

This compound's antioxidant activity, as measured by total antioxidant capacity using the phosphomolybdenum method, has also been reported to be higher (IC50 = 6.4 µg/mL) than ascorbic acid (IC50 = 12.8 µg/mL), α-tocopherol (IC50 = 20.5 µg/mL), and BHT (IC50 = 30.8 µg/mL). researchgate.netresearchgate.netfigshare.comnih.gov

Inhibition of Lipid Peroxidation

This compound has been shown to inhibit lipid peroxidation, a process where free radicals damage lipids, leading to cellular damage. tandfonline.comtaylorandfrancis.comresearchgate.netnih.govoup.comresearchgate.net Studies have demonstrated that this compound inhibits lipid peroxidation in a concentration- and time-dependent manner. chemfaces.comnih.gov An IC50 of 18 µM after 45 minutes of incubation was reported for the inhibition of lipid peroxidation induced by Fe2+/ascorbate. chemfaces.comnih.gov this compound also inhibited the autoxidation of DMSO by 76% at a concentration of 25 mM. chemfaces.comnih.gov Furthermore, research in in vitro and in vivo models of osteoarthritis has shown that this compound treatment significantly reduced elevated levels of lipid peroxidation. tandfonline.comoup.com

Enhancement of Endogenous Antioxidant Enzyme Activities (e.g., SOD, GPx, CAT)

Beyond direct radical scavenging, this compound can also exert antioxidant effects by enhancing the activity of endogenous antioxidant enzymes. Studies have indicated that this compound treatment can significantly elevate the activities of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) enzymes. tandfonline.comoup.com This effect has been observed in models of induced oxidative stress, such as in IL-1β-induced chondrocytes and CFA-induced osteoarthritic rats. tandfonline.comoup.com By boosting the activity of these crucial enzymes, this compound contributes to the cellular defense against oxidative damage by facilitating the breakdown of reactive oxygen species. mdpi.com

Reduction of Reactive Oxygen Species (ROS) Levels

This compound has demonstrated the ability to reduce levels of reactive oxygen species (ROS) in cellular models. mdpi.comfrontiersin.orgnih.govnih.govresearchgate.netirjournal.orgdntb.gov.uamdpi.comdntb.gov.ua In bovine aortic endothelial cells (BAECs) stressed with high glucose or H2O2, this compound treatment attenuated the increase in ROS levels. frontiersin.orgnih.govnih.govresearchgate.net This reduction in ROS was observed using techniques such as confocal microscopy and flow cytometry. frontiersin.orgnih.gov These findings suggest that this compound acts as a scavenging molecule that can help prevent the rise of intracellular ROS and the subsequent oxidative damage. frontiersin.orgnih.govnih.gov

Hydrogen Abstraction by Radical Species

The antioxidant activity of this compound is also attributed to its ability to undergo hydrogen abstraction by radical species. mdpi.compreprints.orgresearchgate.net This mechanism involves the transfer of a hydrogen atom from the this compound molecule to a free radical, effectively neutralizing the radical. mdpi.compreprints.orgresearchgate.net This process can lead to the formation of this compound radicals, which may then undergo further reactions, such as dimerization. mdpi.compreprints.org Hydrogen abstraction is considered a suggested mechanism for the antioxidant activity of this compound. mdpi.compreprints.orgresearchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| Chamazulene |

| Matricin (B150360) |

| Azulene (B44059) |

| Leukotriene B4 |

| Arachidonic acid |

| Ascorbic acid |

| α-tocopherol |

| Butylated hydroxytoluene (BHT) |

| Apigenin |

| Luteolin |

| Quercetin |

| α-bisabolol |

| β-farnesene |

| NFKB1 |

| GRB2 |

| MAPK14 |

Pharmacological and Biological Activities of Chamazulene

Anti-inflammatory Research

Chamazulene is recognized as a natural anti-inflammatory agent. biosynth.com Its anti-inflammatory effects have been investigated through various in vitro and in vivo studies, suggesting its potential in mitigating inflammatory responses. researchgate.net

In Vitro Studies on Inflammatory Mediators

In vitro research has explored the mechanisms by which this compound influences inflammatory mediators. Studies indicate that this compound can inhibit the synthesis of these mediators, particularly by downregulating the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. biosynth.com These pathways are critical in the inflammatory cascade. biosynth.com this compound has been shown to inhibit the formation of leukotriene B4 (LTB4) and the peroxidation of arachidonic acid in cell-free systems. mums.ac.irgsconlinepress.com Specifically, this compound at a concentration of 15 µM inhibited LTB4 production in stimulated rat peritoneal-nucleophilic granulocytes by 50%. mums.ac.ir At 2 µM, it blocked the chemical peroxidation of arachidonic acid. mums.ac.ir While some studies on human endothelial cells treated with LPS to induce ICAM-1 expression showed minimal effects for this compound compared to matricin (B150360), other research highlights its potential role in inhibiting inflammatory pathways. nih.gov this compound may also contribute to anti-inflammatory effects by inhibiting the synthesis of leukotrienes and possessing antioxidative activity. taylorandfrancis.com

In Vivo Models of Inflammation

The anti-inflammatory activity of this compound has also been evaluated in in vivo models. In a rat model of osteoarthritis induced by complete Freund's adjuvant (CFA), this compound (at doses of 25 and 50 mg/kg) was found to reduce hind paw volume and cartilage erosion. lipidmaps.orgtandfonline.com This effect was associated with a significant decrease in serum levels of pro-inflammatory cytokines, including TNF-α and IL-6. lipidmaps.orgtandfonline.com Chamomile essential oil containing this compound has also demonstrated significant anti-inflammatory effects in carrageenan and experimental trauma-induced hind paw edema in rats. pharmascholars.com This observed activity is, at least in part, attributed to the chemical composition of the essential oil, including this compound. pharmascholars.com

Comparative Studies with Reference Anti-inflammatory Agents

Comparative studies have been conducted to assess the anti-inflammatory potency of this compound relative to established anti-inflammatory agents. In a study using experimentally induced ear edema in mice, chamomile extract, which contains this compound, was found to reduce edema nearly as effectively as benzydamine, a non-steroidal anti-inflammatory agent, although it was less effective than hydrocortisone. reliasmedia.com While direct comparative studies focusing solely on isolated this compound against a wide range of reference anti-inflammatory drugs in standardized models are less extensively detailed in the provided snippets, the in vitro data on COX and LOX inhibition and the in vivo results in inflammation models suggest a comparable activity profile to some established agents targeting similar pathways. biosynth.compharmascholars.comreliasmedia.com

Antioxidant Research

Free Radical Scavenging Assays

This compound has been evaluated for its ability to scavenge free radicals using different assays. While this compound was unable to react with the DPPH radical, it demonstrated strong and significantly higher free radical scavenging activity when assayed with the ABTS radical (IC50 = 3.7 µg/mL). nih.govresearchgate.netfigshare.com This activity was notably higher compared to butylated hydroxytoluene (BHT) (IC50 = 6.2 µg/mL) and α-tocopherol (IC50 = 11.5 µg/mL) in the ABTS assay. nih.govresearchgate.netfigshare.com The inability to react with DPPH may be due to interference with the nitrogen-centred radical, suggesting ABTS is a more suitable assay for this compound. researchgate.net The ability of this compound to undergo hydrogen abstraction by radical species has been reported as a suggested mechanism for its antioxidant activity. mdpi.com

Here is a summary of comparative free radical scavenging activities:

| Compound | Assay | IC50 (µg/mL) |

| This compound | ABTS | 3.7 |

| BHT | ABTS | 6.2 |

| α-tocopherol | ABTS | 11.5 |

| This compound | DPPH | No reaction |

| Ascorbic acid | Total Antioxidant Capacity (Phosphomolybdenum method) | 12.8 |

| α-tocopherol | Total Antioxidant Capacity (Phosphomolybdenum method) | 20.5 |

| BHT | Total Antioxidant Capacity (Phosphomolybdenum method) | 30.8 |

| This compound | Total Antioxidant Capacity (Phosphomolybdenum method) | 6.4 |

Note: The Total Antioxidant Capacity assay measures the reduction of Mo(VI) to Mo(V) by the sample and the subsequent formation of a green phosphomolybdenum V complex. researchgate.net

Cellular Antioxidant Defense Systems

Research has also investigated the impact of this compound on cellular antioxidant defense systems. This compound has been shown to protect human dermal fibroblasts from oxidation by reactive oxygen species (ROS), specifically by boosting the biosynthesis of antioxidant enzymes that break down ROS. mdpi.com In primary rat chondrocytes exposed to IL-1β, this compound (at concentrations of 10 and 20 µg/ml) reduced the production of malondialdehyde (MDA), a marker of lipid peroxidation, and increased the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX). lipidmaps.orgnih.gov Similarly, in the CFA-induced osteoarthritic rat model, this compound treatment significantly reverted the levels of lipid peroxidation (MDA) and enhanced the activities of SOD, GPx, and CAT enzymes against oxidative stress. nih.gov These findings suggest that this compound not only directly scavenges radicals but also supports the endogenous cellular antioxidant machinery. mdpi.comlipidmaps.orgnih.gov

Anti-cancer and Antiproliferative Investigations

This compound has demonstrated anti-cancer and antiproliferative activities in various in vitro studies. tandfonline.com Research indicates its potential role in modulating cellular pathways relevant to cancer progression.

This compound has shown anticancer activity by inducing apoptosis in cancerous cells. tandfonline.com Studies suggest that it can modulate apoptotic pathways by activating caspase-8 and influencing the expression of proteins such as Bcl-2, Bax, STAT-3, and Akt, which are involved in programmed cell death in cancer cells. tandfonline.com this compound-rich essential oils from Artemisia arborescens have been particularly active on melanoma cancer cells, triggering apoptotic death, possibly by interfering with endogenous defense mechanisms. researchgate.netnih.govmdpi.comnih.govdntb.gov.ua

Organic solubilized extracts containing anti-cancer bioactives, such as those from Matricaria chamomilla, have been found to effectively inhibit the migration of Caco-2 colon cancer cells. tandfonline.com This effect may potentially be dependent on VEGFR2. tandfonline.com

This compound-rich essential oils have shown activity against specific cancer cell lines, including human malignant melanoma cells (A375). researchgate.netnih.govmdpi.comnih.govdntb.gov.uajfrm.ru Studies on Artemisia arborescens essential oils rich in this compound and camphor (B46023) demonstrated significant activity against melanoma cancer cells with IC₅₀ values of 6.7 and 4.5 µg/mL. researchgate.netnih.govmdpi.comnih.govdntb.gov.ua These oils were capable of triggering apoptotic death in these cells. researchgate.netnih.govmdpi.comnih.govdntb.gov.ua Essential oils rich in this compound have also shown variable growth-inhibitory effects on other human cancer cell lines, such as human glioblastoma cells (T98G), with GI₅₀ values ranging from 14.3 µg/mL on A375 cells to 59.8 µg/mL on T98G cells. researchgate.net

Antiallergic Properties

This compound is recognized for its antiallergic features. taylorandfrancis.commdpi.comlandema.comajphs.comrebpharma.bypnrjournal.com It is suggested that essential oils containing this compound may be therapeutic in allergic asthma or rhinitis due to its ability to inhibit the formation of inflammatory prostaglandins (B1171923) and leukotriene B4. researchgate.net this compound contributes to the anti-inflammatory effect by inhibiting the synthesis of leukotrienes. taylorandfrancis.com

Antimicrobial Investigations (Antibacterial, Antifungal)

This compound has been reported to possess antimicrobial properties, including antibacterial and antifungal activities. researchgate.netajphs.comtandfonline.comthieme-connect.dejapsonline.com While alpha-bisabolol (B1667320) is primarily responsible for the antibacterial properties of chamomile essential oil, this compound also exhibits antimicrobial activity, particularly against Gram-positive bacteria. mdpi.comjapsonline.com Studies on yarrow essential oil and its fractions, including isolated this compound, have shown antimicrobial activity against strains of Staphylococcus aureus (MSSA and MRSA) and Candida albicans. eco-vector.com The resistant strain of Staphylococcus aureus (MRSA) was found to be most sensitive to individual this compound. eco-vector.com Essential oils containing this compound have also shown potent inhibitory effects against various plant fungi. nih.gov Chamomile essential oil with a low this compound content (2.42%) demonstrated good antifungal activity against Aspergillus flavus and Candida albicans. proquest.commdpi.com

Table 1: Summary of Antimicrobial Activity of this compound and this compound-rich Oils

| Source | Compound/Extract Tested | Microorganisms Tested | Observed Activity | Citation |

| Chamomile essential oil | This compound | Gram-positive bacteria | Exhibits antimicrobial activity | mdpi.comjapsonline.com |

| Yarrow essential oil fractions & this compound | Essential oil, fractions, this compound | Staphylococcus aureus (MSSA, MRSA), Candida albicans | Antimicrobial activity, MRSA most sensitive to isolated this compound | eco-vector.com |

| Artemisia absinthium essential oil | Essential oil (rich in this compound) | Escherichia coli | Important inhibitory effect (31 mm inhibition zone) | scielo.org.mx |

| Artemisia species essential oils | Essential oils (containing this compound) | 11 plant fungi | Potent inhibitory effects | nih.gov |

| Chamomile essential oil | Essential oil (low this compound) | Aspergillus flavus, Candida albicans | Good antifungal activity | proquest.commdpi.com |

| Chamomile acetone (B3395972) extracts | Acetone extracts | S. aureus, C. albicans | Improved antimicrobial activity compared to traditional antibiotics (Zone of inhibition: 27 ± 0.145 mm for S. aureus, 18 ± 0.22 mm for C. albicans at 400 µg/mL) | nih.gov |

Other Investigated Biological Activities

Beyond its anti-cancer, antiallergic, and antimicrobial properties, this compound has been investigated for other biological activities. It is known for its anti-inflammatory properties and acts as an antioxidant and free radical scavenger. researchgate.netresearchgate.netmdpi.comtaylorandfrancis.comajphs.comtandfonline.comlipidmaps.orgresearchgate.net this compound can suppress leukotriene B4 synthesis. taylorandfrancis.comtandfonline.com Its antioxidant properties have been proposed as a mechanism for treating osteoarthritis, as evidenced by animal studies. tandfonline.com this compound has been shown to reduce increases in matrix metalloproteinase-3 (MMP-3), MMP-9, COX-2, inducible nitric oxide synthase (iNOS), and p65 NF-κB levels in IL-1β-stimulated primary rat chondrocytes. lipidmaps.org It also reduces IL-1β-induced production of malondialdehyde (MDA) and increases levels of superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPX) in these cells. lipidmaps.org In a rat model of osteoarthritis, this compound reduced hind paw volume, serum levels of MDA, TNF-α, and IL-6, and cartilage erosion. lipidmaps.org this compound has also been reported to have antispasmodic properties. researchgate.netmdpi.comajphs.comjapsonline.com It may also contribute to wound healing. eco-vector.com

Hepatoprotective Effects

Research indicates that this compound possesses significant hepatoprotective effects, particularly against alcohol-induced liver damage. Studies in rat models have shown that this compound can mitigate liver injury caused by ethanol (B145695) administration. nih.govnih.gov Its protective effects are attributed to the alleviation of oxidative stress and the prevention of inflammation in the liver. nih.govnih.govresearchgate.net

In ethanol-induced liver injury models, this compound treatment has been observed to reduce the levels of serum markers indicative of liver damage, such as alkaline phosphatase (ALP), aspartate aminotransferase (AST), and alanine (B10760859) aminotransferase (ALT). nih.govresearchgate.netresearchgate.net Furthermore, this compound helps restore the balance of antioxidant enzymes, including glutathione peroxidase (GPx), catalase (CAT), and superoxide dismutase (SOD), which are often depleted in alcoholic liver injury. nih.govnih.govresearchgate.net It also aids in restoring reduced glutathione (GSH) levels. nih.govnih.gov

Beyond its antioxidant effects, this compound has been shown to suppress the levels of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), which are elevated in ethanol-induced liver damage. nih.govnih.govresearchgate.net Histopathological examinations of liver tissue from this compound-treated rats have revealed protective effects, with improvements in sinusoidal spaces and a reduction in necrotic hepatocytes and lymphocytic infiltration compared to untreated models. nih.govresearchgate.net

Data from a study on the hepatoprotective effects of this compound against ethanol-induced liver damage in rats illustrates these findings:

| Parameter (Serum Level) | Ethanol Control Group | This compound (25 mg/kg) + Ethanol | This compound (50 mg/kg) + Ethanol | Silymarin (50 mg/kg) + Ethanol |

| ALP | Increased | Reduced | Reduced | Reduced |

| AST | Increased | Reduced | Reduced | Reduced |

| ALT | Increased | Reduced | Reduced | Reduced |

| MDA | Increased | Reduced | Reduced | Reduced |

| GSH | Decreased | Restored | Restored | Restored |

| CAT | Decreased | Restored | Restored | Restored |

| SOD | Decreased | Restored | Restored | Restored |

| GPx | Decreased | Restored | Restored | Restored |

| TNF-α | Increased | Suppressed | Suppressed | Not specified |

| IL-6 | Increased | Suppressed | Suppressed | Not specified |

Neuroprotective Potential

This compound and this compound-containing essential oils have demonstrated potential neuroprotective effects. researchgate.nettandfonline.com These effects are often linked to their antioxidant and anti-inflammatory properties, which can help protect neuronal cells from damage induced by oxidative stress and inflammation. researchgate.netnih.gov

Studies investigating the effects of chamomile essential oil, which contains this compound, on Alzheimer's disease models in rats have shown promising results. researchgate.net Chamomile essential oil, with this compound as one of its main volatile compounds, was found to reduce neuronal degeneration and improve brain changes in treated rats. researchgate.net This neuroprotective effect was associated with a significant increase in noradrenergic, dopaminergic, and serotoninergic systems. researchgate.net

Furthermore, this compound's antioxidant activity may contribute to neuroprotection by scavenging free radicals and inhibiting lipid peroxidation, which are processes involved in neuronal damage. nih.gov While some studies on chamomile extract have shown effects on reducing MDA levels in the serum and cortex after transient cerebral ischemia, the direct neuroprotective mechanisms of isolated this compound require further detailed investigation. brieflands.com

Effects on Gastrointestinal Disorders

This compound, as a component of chamomile, has been implicated in the beneficial effects of this plant on gastrointestinal disorders. Chamomile has a long history of use in traditional medicine for treating various gastrointestinal issues, including diarrhea, vomiting, gastritis, bloating, and mild stomach spasms. darwin-nutrition.frbmj.comitmedicalteam.pl

The effects of chamomile on the gastrointestinal tract are often attributed to the synergistic action of its various components, including this compound, flavonoids (like apigenin), and α-bisabolol. darwin-nutrition.frnih.gov this compound is believed to contribute to the anti-inflammatory and antispasmodic effects observed. nih.gov

Studies suggest that chamomile, potentially through compounds like this compound, can help relax the smooth muscle of the digestive tract, which may reduce abdominal flatulence and spasms. darwin-nutrition.frnih.gov Its anti-inflammatory properties can also help alleviate inflammation of the digestive system. darwin-nutrition.fritmedicalteam.plnih.gov Research on herbal preparations containing chamomile, along with other ingredients, has shown a reduction in symptoms associated with acute diarrhea and inflammatory bowel diseases. bmj.com

Hypoglycemic Potential and Antidiabetic Effects

The potential hypoglycemic and antidiabetic effects of chamomile, and the possible contribution of this compound, have been explored in several studies. Chamomile has been traditionally used for diabetes, and research suggests it may have protective and beneficial effects on diabetic complications and glycemic control. researchgate.netdergipark.org.tr

Studies have investigated the effects of chamomile extracts and essential oils on blood glucose levels and related parameters. Some research indicates that chamomile consumption can exert favorable effects on serum blood glucose and HbA1c. researchgate.net The mechanism of action for these effects is still being elucidated, but α-glucosidase inhibition has been suggested as a significant contributor to the antidiabetic effects of chamomile. researchgate.netdergipark.org.tr

While some studies on chamomile essential oil have reported potent α-glucosidase inhibition comparable to standard antidiabetic drugs like acarbose, the this compound content in these specific essential oils varied, with some analyses showing no this compound present. researchgate.netdergipark.org.tr However, other studies on this compound-containing essential oil of chamomile have also reported potent α-glucosidase inhibition. dergipark.org.tr

Animal studies using chamomile extracts have shown a reduction in elevated fasted blood glucose levels in diabetic rats. researchgate.net Chamomile treatment has also been associated with decreased levels of urea, creatinine, uric acid, and improved lipid profiles in diabetic models. researchgate.net The antioxidant properties of chamomile, to which this compound contributes, may also play a role in mitigating oxidative stress associated with diabetes. researchgate.netuece.br

Data from studies on the hypoglycemic effects of chamomile extracts in diabetic rats:

| Parameter | Diabetic Control Group | Chamomile Extract Treated Group |

| Fasted Blood Glucose | Elevated | Reduced |

| Serum Insulin | Not specified | Elevated |

| C-peptide | Not specified | Elevated |

| Urea | Elevated | Reduced |

| Creatinine | Elevated | Reduced |

| Uric Acid | Elevated | Reduced |

| Total Cholesterol | Elevated | Reduced |

| Triglycerides | Elevated | Reduced |

| LDL-c | Elevated | Reduced |

| MDA | Elevated | Reduced |

| Antioxidant Enzymes | Decreased | Increased |

Photoprotective Properties

This compound has been reported to possess photoprotective properties, suggesting its potential in protecting skin against damage induced by ultraviolet (UV) radiation. mdpi.compreprints.orgjfrm.runih.govfigshare.com This activity is particularly relevant in the context of cosmetic and skin-care products containing this compound. mdpi.compreprints.org

Studies have evaluated the photoprotective effects of this compound and this compound-containing essential oils in human keratinocyte cell lines exposed to UVB radiation. nih.govfigshare.com The findings indicate that this compound can exert protection against UVB-induced cellular damage. nih.govfigshare.com This protective effect is associated with the antioxidant and anti-inflammatory properties of this compound, which help alleviate UVB-provoked cellular oxidative stress and inflammation. nih.govfigshare.com

This compound has been shown to mitigate the depletion of endogenous antioxidant systems and mitochondrial depolarization induced by UVB exposure. figshare.com It also inhibits the expression of proinflammatory markers. figshare.com Research suggests that this compound may absorb UVB rays and can show synergistic effects with chemical UVB filters, highlighting its potential as an additive in sunscreen formulations. figshare.com

However, it is important to note that unmodified azulene (B44059) and its derivatives, including this compound, can undergo photodecomposition under UV radiation, potentially leading to the formation of degradation products. preprints.orgnih.gov This aspect requires further investigation regarding the long-term safety of this compound in phototherapy and sun protection products. nih.gov

Herbicidal and Phytotoxic Effects

This compound has demonstrated herbicidal and phytotoxic effects, particularly against certain weed species. mdpi.comtandfonline.com This suggests a potential role for this compound or this compound-containing plant extracts as natural herbicides or bioherbicides. nih.govresearchgate.netmdpi.comunipa.it

Studies have shown that this compound-containing essential oils or extracts from plants like Matricaria chamomilla can inhibit the seed germination and growth of various weed species. tandfonline.comnih.govunipa.itresearchgate.net Specific weed species against which this compound has shown activity include Amaranthus chlorostachys (A. cruentus), Chenopodium album, Cirsium arvense, Persicaria lapathifolia (Polygonum lapathifolium), Sonchus oleraceus, and Stellaria medium. tandfonline.com

The phytotoxic effects of this compound are believed to be related to its impact on various metabolic processes in plants. nih.gov While the exact mechanisms are still being investigated, studies on plant essential oils and their components, including terpenoids like this compound, suggest that they can affect respiration, alter membrane permeability, and inhibit cell growth and enzyme activity in target plants. nih.govresearchgate.netmdpi.com

Research evaluating the phytotoxic potential of chamomile extract, containing this compound, has shown a decrease in the germination rate of weeds like flixweed (Descurainia sophia). nih.gov The effectiveness can vary depending on the concentration and the part of the plant extracted. nih.gov

Data on the effect of chamomile extract on flixweed germination:

| Chamomile Extract Type | Concentration (mL/L) | Flixweed Germination Rate (% Decrease compared to Control) |

| Shoot | 150 | 72.0 |

| Other combinations of extract type and concentration showed varying degrees of inhibition. |

Preclinical and Clinical Research on Chamazulene

In Vivo Studies in Animal Models

Chamazulene has demonstrated significant anti-inflammatory properties in various animal models of inflammation. In a study utilizing a complete Freund's adjuvant (CFA)-induced osteoarthritic rat model, this compound was observed to prevent the progression of inflammation. tandfonline.com Rats administered with this compound showed a significant reduction in hind paw volume and an improvement in body weight compared to the untreated osteoarthritic model group. tandfonline.com The anti-inflammatory effect was further substantiated by the significant decrease in the serum levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). tandfonline.com This suggests that this compound may exert its anti-osteoarthritic effects by suppressing key inflammatory mediators. tandfonline.com

Another common model for assessing anti-inflammatory activity involves inducing acute edema in rat paws. The essential oil of Matricaria chamomilla L., containing 25.21% this compound, was tested in carrageenan-induced and experimental trauma-induced hind paw edema in rats. pharmascholars.com The essential oil produced a significant anti-inflammatory effect in both models at all tested doses when compared with the control group, indicating that this compound is a key contributor to the oil's potent anti-inflammatory activity. pharmascholars.com The mechanism is thought to be similar to that of non-steroidal anti-inflammatory drugs, involving the suppression of COX-2 gene expression and direct inhibition of COX-2 enzyme activity. pharmascholars.com

Table 1: Effects of this compound in Animal Models of Inflammation

| Inflammatory Model | Animal Model | Key Findings | Measured Parameters |

|---|---|---|---|

| Complete Freund's Adjuvant (CFA)-Induced Osteoarthritis | Rats | This compound significantly prevented the progression of inflammation and swelling in the hind paw. tandfonline.com |

|

| Carrageenan-Induced Paw Edema | Rats | Essential oil rich in this compound (25.21%) produced a significant anti-inflammatory effect (P<0.001). pharmascholars.com |

|

Research has also explored the protective effects of this compound on specific organs, particularly the liver. In a rat model of ethanol-induced liver injury, this compound demonstrated significant hepatoprotective effects. nih.govnih.govresearchgate.net The administration of this compound to rats with alcoholic liver injury resulted in a significant, dose-dependent reduction in the liver index. nih.gov

The protective mechanism appears to be linked to the alleviation of oxidative stress and the prevention of inflammation. nih.govnih.govresearchgate.net this compound treatment significantly restored the levels of reduced glutathione (B108866) (GSH) and the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT). nih.govnih.govresearchgate.net Concurrently, it reduced the levels of serum markers for liver damage, including alkaline phosphatase, aspartate aminotransferase, and alanine (B10760859) aminotransferase. nih.govresearchgate.net Furthermore, the levels of pro-inflammatory cytokines TNF-α and IL-6 were suppressed in the this compound-treated groups. nih.govresearchgate.net Histopathological analysis confirmed these biochemical findings, showing that this compound treatment protected against alcoholic liver injury. nih.govnih.gov

Table 2: Hepatoprotective Effects of this compound in Ethanol-Induced Liver Injury Rat Model

| Parameter | Effect of this compound Treatment |

|---|---|

| Liver Index | Significantly reduced in a dose-dependent manner. nih.gov |

| Antioxidant Status | Significantly restored levels of GSH and activities of SOD, GPx, and CAT. nih.govnih.govresearchgate.net |

| Serum Liver Enzymes | Significantly reduced levels of alkaline phosphatase, aspartate aminotransferase, and alanine aminotransferase. nih.govresearchgate.net |

| Pro-inflammatory Cytokines | Suppressed the levels of TNF-α and IL-6. nih.govresearchgate.net |

| Histopathology | Showed protective effects against structural liver damage. nih.govnih.gov |

Human Studies and Clinical Observations

Direct clinical trial data for this compound as a standalone therapeutic agent are notably scarce in published literature. The majority of human research involves this compound as a constituent within complex herbal preparations, making it difficult to isolate its specific clinical effects. While related azulene (B44059) compounds have been studied, such as sodium azulene sulfonate for oral mucositis, these findings cannot be directly extrapolated to this compound. nih.gov The lack of single-agent trials highlights a gap in the clinical investigation of this compound.

This compound is a key component in chamomile preparations that have been evaluated clinically. A significant study investigated the efficacy of a topical chamomile oleogel for migraine without aura in a randomized, double-blind, placebo-controlled, crossover trial involving 100 patients. herbalgram.orgresearchgate.netmonash.edu The oleogel was standardized based on its this compound and apigenin content. researchgate.netmonash.eduspringermedizin.de

The results demonstrated that the chamomile oleogel was significantly superior to the placebo in reducing migraine symptoms. herbalgram.org Application of the oleogel led to a significant decrease in pain, nausea, vomiting, photophobia, and phonophobia starting 30 minutes after application. researchgate.netmonash.edu Two hours post-application, 29.2% of patients in the chamomile group were pain-free compared to only 2.1% in the placebo group. herbalgram.org The researchers theorize that the therapeutic effects are partly due to this compound, which may inhibit nitric oxide release and synthesis, contributing to pain relief. herbalgram.orgnih.gov

Table 3: Efficacy of Chamomile Oleogel (Standardized to this compound) in Migraine Without Aura

| Outcome Measure (at 2 hours) | Chamomile Oleogel Group | Placebo Group | Significance |

|---|---|---|---|

| Pain-Free Patients | 29.2% | 2.1% | P=0.001 herbalgram.org |

| Patients with Pain Relief | 85.4% | 19.4% | P=0.001 herbalgram.org |

| Symptom Recurrence Rate | 13% | 46.4% | P=0.008 herbalgram.org |

This compound is recognized for its anti-inflammatory and soothing properties, making it a component of interest in dermatological formulations. cosmacon.deglobalresearchonline.net Clinical research has evaluated chamomile preparations containing this compound for various inflammatory skin conditions.

In an intra-patient, double-blind, randomized clinical trial, a topical oleogel containing chamomile and pumpkin seed oil was assessed for the treatment of plaque psoriasis. bmrat.org The therapeutic effects were attributed to the biological ingredients of chamomile, including terpenoids like this compound, which possess anti-inflammatory and antioxidant activities. bmrat.org The study found that 54% of plaques treated with the chamomile-pumpkin oleogel showed moderate to marked improvement, and 14% became almost or completely clear, demonstrating significantly better outcomes compared to the placebo. bmrat.org

Other studies and reviews note the use of chamomile preparations for conditions such as eczema, diaper dermatitis, and general skin irritation, where this compound's ability to reduce redness and alleviate itching is beneficial. cosmacon.denih.govresearchgate.net Furthermore, laboratory research on human keratinocyte cell lines has shown that this compound exhibits photoprotective properties, alleviating oxidative stress and the inflammatory response induced by UVB radiation. nih.gov

Pharmacokinetics and Bioavailability Studies of this compound

Data regarding the specific pharmacokinetics and bioavailability of this compound is limited in scientific literature. Most research has focused on the compound's pharmacological effects rather than its absorption, distribution, metabolism, and excretion (ADME) profile. However, existing studies provide some insights, particularly concerning its formation from precursors and its metabolic interactions.

This compound is not typically present in the chamomile plant itself but is formed during the steam distillation of chamomile flowers from its precursor, matricin (B150360). nih.govwikipedia.orgcosmacon.de This conversion process is a critical factor in the presence of this compound in essential oils.

Research indicates that a similar conversion may occur in the body. Following the oral ingestion of matricin, this compound has been detected in blood plasma. wikipedia.org Furthermore, studies using artificial gastric fluid have demonstrated the ability to convert matricin into this compound. wikipedia.org This suggests that even when matricin is ingested, this compound can become systemically available.

Regarding its metabolic profile, this compound has been identified as an inhibitor of certain metabolic enzymes. It has demonstrated inhibitory effects on the cytochrome P450 enzyme CYP1A2. wikipedia.orgnih.gov This interaction suggests that this compound has the potential to influence the metabolism of other substances that are substrates for this enzyme. nih.gov In one study, this compound also showed significant inhibition of the CYP2D6 enzyme. nih.gov

While comprehensive ADME parameters for this compound are not well-documented, the available information points to its potential for in vivo formation and interaction with key metabolic pathways. Further research is needed to fully characterize its pharmacokinetic profile. nih.gov

Table 1: Summary of Research Findings on this compound Pharmacokinetics and Bioavailability

| Aspect Studied | Key Finding | Implication | Source |

| Formation | This compound is formed from the precursor matricin during steam distillation. | Its presence in commercial products is dependent on the processing method. | nih.govwikipedia.orgcosmacon.de |

| In Vivo Bioavailability | After oral ingestion of matricin, this compound is found in blood plasma. | This compound can be absorbed into the bloodstream after its precursor is ingested. | wikipedia.org |

| In Vitro Conversion | Artificial gastric fluid can convert matricin to this compound. | This supports the likelihood of in vivo formation in the stomach. | wikipedia.org |

| Metabolism | This compound inhibits the activity of the CYP1A2 enzyme. | Potential for interactions with drugs and other compounds metabolized by CYP1A2. | wikipedia.orgnih.gov |

| Metabolism | This compound shows inhibitory activity towards the CYP2D6 enzyme. | May affect the metabolism of substrates for the CYP2D6 enzyme. | nih.gov |

Analytical and Methodological Advancements in Chamazulene Research

Spectroscopic Techniques for Chamazulene Analysis

Spectroscopic methods play a crucial role in the identification and analysis of this compound. UV-Vis spectroscopy is utilized, with this compound exhibiting characteristic broad absorption bands. Experimental data shows absorption between 340 nm and 530 nm. pmf.unsa.ba Theoretical calculations using DFT methods have predicted absorption maxima at 332 nm and 516 nm, showing good agreement with experimental UV-Vis diffuse reflectance spectra. pmf.unsa.ba UV-Vis spectra of chamomile extracts have shown strong absorption in the range of 270-400 nm, consistent with this compound presence. jns.edu.al Matricin (B150360), the precursor, absorbs at 244 nm, which is also observed in UV-Vis spectra of chamomile extracts, supporting the presence of both compounds or their derivatives depending on the processing. jns.edu.al

Mass Spectrometry (MS), often coupled with chromatographic techniques, is essential for the identification and structural elucidation of this compound and its degradation products. GC-MS and UHPLC-PDA-ESI-MS/MS, along with direct infusion ESI-MSⁿ, have been used to study the photodegradation of this compound and identify resulting byproducts. mdpi.compreprints.orgnih.govresearchgate.net Tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) provides fragmentation data crucial for confirming the structures of this compound and its derivatives, including photodegradation products like dimers, oxidized this compound, dihydrothis compound, this compound carbaldehyde, this compound quinone, and this compound benzenoid. mdpi.compreprints.org

Infrared (IR) spectroscopy is also applied, with characteristic bands observed. For instance, IR analysis has indicated this compound presence by a signal around 1630 cm⁻¹. jns.edu.al Theoretical IR spectra calculations show characteristic infrared band frequencies, with sp² CH valence bands around 3200 cm⁻¹ and sp³ CH vibrations below 3000 cm⁻¹. pmf.unsa.ba A weak C=C vibration is expected around 1600 cm⁻¹. pmf.unsa.ba

Chromatographic Methods for Isolation and Quantification

Chromatographic techniques are fundamental for the isolation, purification, and quantification of this compound from complex matrices like essential oils.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for analyzing the volatile constituents of essential oils and quantifying this compound. mdpi.compreprints.orgnih.govresearchgate.netdergipark.org.trresearchgate.netnih.govuonbi.ac.kekirj.eemdpi.com GC-MS analysis is used to determine the percentage composition of this compound in essential oils from various sources like Artemisia arborescens and Matricaria recutita. mdpi.comresearchgate.netdergipark.org.trresearchgate.netmdpi.com It is also employed to monitor the purity of isolated this compound fractions. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC), particularly coupled with detectors like PDA (Photodiode Array) or ESI-MS/MS, is used for the analysis and quantification of this compound, especially in stability studies. mdpi.compreprints.orgnih.govresearchgate.net UHPLC-PDA has been used to rapidly quantify this compound during photolysis kinetics experiments, monitoring its concentration at a selected wavelength of 349 nm. mdpi.com HPLC methods with reverse phase columns and mobile phases containing acetonitrile (B52724), water, and an acid (phosphoric acid or formic acid for MS compatibility) have been developed for this compound separation. sielc.com These methods can be scaled for preparative separation and isolation of impurities. sielc.com

Column Chromatography, including flash chromatography and centrifugal partition chromatography (CPC), is employed for the isolation and purification of this compound from essential oils or extracts. mdpi.comresearchgate.netresearchgate.netnih.gov Flash chromatography with silica (B1680970) gel eluted with solvents like n-hexane has been successfully used to isolate this compound with high purity. mdpi.comresearchgate.net Preparative Thin-Layer Chromatography (prep-TLC) has also been used to purify this compound from essential oils. dergipark.org.trresearchgate.net Thin-Layer Chromatography (TLC) is often used to monitor the progress of chromatographic separations and assess the purity of fractions. mdpi.compmf.unsa.banih.gov

In Vitro Assay Development for Biological Activity Assessment

In vitro assays are developed and utilized to evaluate the biological activities of this compound. Research has focused on activities such as antioxidant and anti-inflammatory effects. dergipark.org.trresearchgate.netmdpi.comtandfonline.comrjpharmacognosy.ir

Antioxidant activity is commonly assessed using spectrophotometric assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) free radical scavenging assays. dergipark.org.trresearchgate.netmdpi.comrjpharmacognosy.ir Studies have shown that while this compound may not react with DPPH, it exhibits strong free radical scavenging activity in the ABTS assay, sometimes showing higher activity than standard antioxidants like BHT and α-tocopherol. dergipark.org.trresearchgate.net For example, in one study, this compound showed an IC₅₀ of 3.7 µg/mL in the ABTS assay, compared to 6.2 µg/mL for BHT and 11.5 µg/mL for α-tocopherol. researchgate.net However, another study using the DPPH assay reported IC₅₀ values for chamomile essential oil and its components, including this compound, in the hundreds to thousands of µg/mL range, significantly higher than synthetic antioxidants like BHT. mdpi.com It is noted that the DPPH assay may not be suitable for testing this compound due to interference. dergipark.org.tr

In vitro anti-inflammatory effects can be assessed using assays such as the inhibition of lipoxygenase test. mdpi.com

Table 1 summarizes some in vitro antioxidant activity findings for this compound.

| Assay | IC₅₀ (µg/mL) | Comparison | Source |

| ABTS | 3.7 ± 0.7 | Higher than BHT (6.2), α-tocopherol (11.5) | dergipark.org.trresearchgate.net |

| DPPH | Not reactive | - | researchgate.net |

| DPPH | 1945.38 ± 12.71 (Chamomile EO) | Lower than BHT (14.24 ± 1.32) | mdpi.com |

Development of Stability and Degradation Studies

Studies on the stability and degradation of this compound are crucial due to its known instability, particularly when exposed to light. mdpi.compreprints.orgnih.govresearchgate.net

Photochemical and Oxidative Degradation Pathways

This compound is unstable and tends to degrade spontaneously, with this process accelerated by light, suggesting a photo-oxidative mechanism. mdpi.compreprints.orgnih.govresearchgate.net Exposure to UV-A and UV-B irradiation leads to photodegradation, causing color changes from blue to green and then to yellow upon extended exposure. mdpi.compreprints.orgnih.gov

Multiple degradation products have been identified using techniques like GC-MS and UHPLC-PDA-ESI-MS/MS. mdpi.compreprints.orgnih.govresearchgate.net Upon UV exposure, degradation products include this compound dimers and this compound benzenoid, which may disappear with longer irradiation times as they further degrade. mdpi.compreprints.orgnih.gov Other identified products include dihydrothis compound, oxidized this compound, this compound carbaldehyde, and this compound quinone. preprints.org The formation of this compound carbaldehyde is proposed to occur via a photo-oxidative mechanism involving a peroxyl radical intermediate. mdpi.compreprints.org Degradation products like dihydrothis compound and oxidized this compound can result from disproportionation reactions. mdpi.com

Photostability tests in various solvents and in the presence or absence of air indicate that degradation is highest in acetonitrile in the presence of oxygen. mdpi.compreprints.orgnih.govresearchgate.net The presence of antioxidants like tocopherol and TEMPO, as well as sunscreens such as ethylhexyl methoxycinnamate and Tinosorb® S, has shown protective effects against this compound photodegradation. mdpi.compreprints.orgnih.govresearchgate.net

Thermal stability studies have shown that this compound in acetonitrile did not degrade at 50 °C in the dark for 50 days, although accelerated degradation occurred in the presence of ascorbyl palmitate. mdpi.compreprints.orgnih.govresearchgate.netresearchgate.net

Development of Advanced Delivery Systems for this compound

Advanced delivery systems are being explored to improve the delivery and efficacy of this compound, particularly for topical applications. Nanoemulgels (NEGs) are one such system being investigated. researchgate.netnih.govresearchgate.nethumanjournals.comnih.gov

Nanoemulgels combine the properties of nanoemulsions and gels. researchgate.netnih.govresearchgate.nethumanjournals.comnih.gov They consist of a nanoemulsion (oil-in-water or water-in-oil) incorporated into a gel base. researchgate.netresearchgate.nethumanjournals.com This system is advantageous for delivering lipophilic compounds like this compound, which may have poor solubility and permeability. researchgate.netresearchgate.nethumanjournals.com The nano-sized droplets in the emulsion (typically 10-200 nm) can enhance the penetration and permeability of the drug across biological membranes. researchgate.nethumanjournals.com The gel component increases viscosity and spreadability, making the formulation suitable for topical application and improving patient compliance. researchgate.netnih.govresearchgate.nethumanjournals.com

Nanoemulgels can offer advantages such as improved drug loading, enhanced bioavailability due to superior permeability, and the potential for controlled drug release. humanjournals.com Studies have shown that nanoemulgel formulations can lead to enhanced transdermal flux compared to conventional formulations. nih.gov For instance, a study on tadalafil-loaded nanoemulgel showed improved transdermal absorption and a higher permeability coefficient. nih.gov While the provided snippets specifically mention chamomile oil or other drugs in nanoemulgels, the principles and advantages discussed are applicable to this compound as a lipophilic compound found in chamomile oil. researchgate.netresearchgate.net Research on nanoemulgels for chamomile oil suggests potential benefits for treating skin conditions, which could be partly attributed to this compound content. researchgate.net

Table 2 summarizes some characteristics and advantages of nanoemulgels as delivery systems.

| Feature | Description | Advantage for Lipophilic Compounds (like this compound) |

| Composition | Nanoemulsion incorporated into a gel base. researchgate.netresearchgate.nethumanjournals.com | Allows incorporation of hydrophobic drugs. researchgate.nethumanjournals.com |

| Droplet Size | Nano-sized droplets (typically 10-200 nm). humanjournals.com | Enhanced skin penetration and permeability. researchgate.nethumanjournals.com |

| Viscosity & Texture | Increased viscosity and non-greasy texture due to gel base. researchgate.netnih.govresearchgate.nethumanjournals.com | Improved spreadability and patient compliance. researchgate.netnih.govresearchgate.nethumanjournals.com |

| Drug Loading | High capacity for drug loading. humanjournals.com | Efficient delivery of therapeutic compounds. humanjournals.com |

| Stability | Enhanced stability compared to simple emulsions. nih.govresearchgate.nethumanjournals.com | Longer shelf life for the formulation. nih.govresearchgate.nethumanjournals.com |

Structure Activity Relationship Studies and Derivative Research

Identification of Key Structural Features for Biological Activity

Chamazulene's structure consists of a bicyclic azulene (B44059) core with ethyl and methyl substituents. wikipedia.orgcaymanchem.com The azulene system itself is a non-benzenoid aromatic hydrocarbon with a unique electronic structure, characterized by a significant dipole moment. josai.ac.jp This electronic distribution is thought to play a role in the biological activities of azulenes and their derivatives. josai.ac.jpnih.govcore.ac.uk

Studies on the cytotoxic activity of various azulene derivatives have utilized quantitative structure-activity relationship (QSAR) parameters to correlate structural and electronic properties with biological effects. Parameters such as the heat of formation (), dipole moment (), and frontier molecular orbital energies (HOMO and LUMO) have been investigated. josai.ac.jpnih.govcore.ac.uk While these studies often focus on cytotoxic effects against cancer cell lines, the principles of how electronic and hydrophobic properties influence interactions with biological targets are relevant to understanding other activities like anti-inflammation. josai.ac.jpnih.govcore.ac.uk For instance, hydrophobicity of the whole molecule () and the dipole moment () have been suggested to control the cytotoxic activities of azulene derivatives. josai.ac.jp

Specific to this compound's anti-inflammatory activity, its ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) pathways has been reported. biosynth.comresearchgate.net this compound carboxylic acid, a derivative of this compound, structurally resembles profens, a class of anti-inflammatory drugs that inhibit prostaglandin (B15479496) metabolism. researchgate.netacs.org This structural similarity suggests that the sesquiterpene backbone and potentially the presence and position of specific functional groups are important for interacting with inflammatory targets like COX-2. researchgate.netacs.org

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress. biosynth.comevitachem.com The conjugated pi system of the azulene core likely contributes to this activity by providing sites for electron donation or radical trapping.

Synthesis and Evaluation of this compound Derivatives

The synthesis of this compound derivatives is an active area of research aimed at developing compounds with potentially enhanced or modified biological activities. Modifications to the this compound structure can involve altering the existing substituents, introducing new functional groups, or creating fused ring systems. These structural changes can influence properties such as solubility, stability, and affinity for biological targets.

One notable derivative is this compound carboxylic acid, which is formed from matricin (B150360) via this compound during the degradation process. nih.govresearchgate.net This derivative has shown anti-inflammatory activity and has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2). researchgate.netacs.org The addition of the carboxylic acid group significantly influences its chemical and potentially biological properties compared to the parent compound. ontosight.ai

Studies have also explored the synthesis of azulene derivatives containing other functional units, such as benzimidazole (B57391). sioc-journal.cn Fourteen azulene derivatives containing a benzimidazole unit were synthesized and evaluated for their anti-inflammatory activity by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages. sioc-journal.cn Some of these derivatives showed higher anti-inflammatory activity than sodium guaiazulene (B129963) sulfonate. sioc-journal.cn For example, 1-guaiaculene benzimidazole (GABI-1), a derivative of guaiazulene (a related azulene compound), exhibited high anti-inflammatory activity and low cytotoxicity. sioc-journal.cn While this specific example focuses on a guaiazulene derivative, it illustrates the approach of synthesizing azulene derivatives with added functional groups to modulate biological activity.

Research has also investigated the reaction of this compound with cyclic ketones to synthesize new derivatives. researchgate.net In vitro studies on these new products, along with pure this compound, showed effects on tubulin polymerization, suggesting potential applications beyond anti-inflammatory activity. researchgate.net

The photochemical and oxidative degradation of this compound can also lead to the formation of various byproducts, including quinones and dimers. nih.govmdpi.compreprints.org While these are degradation products rather than intentionally synthesized derivatives for therapeutic purposes, understanding their formation and properties is important, especially in the context of product stability and potential biological effects of aged or degraded materials. This compound quinone and this compound benzenoid are examples of such degradation products. nih.gov

Comparative Studies with Related Azulene Compounds (e.g., Guaiazulene)

This compound is structurally related to other azulene compounds, particularly guaiazulene. Both are blue bicyclic sesquiterpenes found in essential oils, differing primarily in the substituent at the 7-position of the azulene core: this compound has an ethyl group, while guaiazulene has an isopropyl group. mdpi.comresearchgate.net Comparative studies between this compound and guaiazulene provide insights into how subtle structural differences impact biological activity.

Both this compound and guaiazulene have demonstrated antioxidant properties. researchgate.net Some studies suggest that guaiazulene may exhibit a broader spectrum of anti-inflammatory and antioxidant activity compared to unsubstituted azulene and guaiazulene sulfonate. mdpi.com However, other research indicates that the antioxidant activity of essential oils containing azulene derivatives is correlated with the this compound content, with higher this compound content associated with higher antiradical activity. researcher.life